Scientific Field: Oncology and Pharmacology
Application Summary: This compound has been studied for its potential anti-cancer properties, particularly in targeting the phosphatidylinositol-3 kinase (PI3K) pathway, which is often dysregulated in cancer cells.
Experimental Procedures: The compound’s structure–activity relationship is analyzed by replacing a central thiourea unit with 1,2,3-triazole to enhance its stability and efficacy against cancer cells. In vitro and in vivo studies are conducted to assess its toxicity towards cancer cells and its impact on liver microsomal stability .
Results: The modified compound showed increased drug likeness and demonstrated promising anti-cancer activity, with improved liver microsomal stability and heightened toxicity towards cancer cells .
2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C₁₄H₁₀ClN₃O₃S. This compound features a chloro group, a nitrophenyl group, and a carbamothioyl moiety attached to a benzamide structure. It has a molecular weight of approximately 335.76 g/mol and is categorized as a member of the benzamide family, which is known for its diverse biological activities and applications in medicinal chemistry .
These reactions can be utilized in synthetic pathways to create related compounds or modify the activity of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide .
2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide exhibits notable biological activities. Compounds in this class have demonstrated:
The biological mechanisms underlying these activities often involve interactions with specific cellular targets, which may vary based on structural modifications within the compound.
The synthesis of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives for research and application purposes .
The potential applications of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide include:
These applications underscore the importance of this compound in both medicinal and agricultural fields.
Interaction studies involving 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide focus on its binding affinity to various biological targets. Research may involve:
Understanding these interactions is crucial for elucidating the compound's therapeutic potential and guiding future drug development efforts.
When comparing 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide with similar compounds, several noteworthy analogs include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-N-(4-nitrophenyl)benzamide | C₁₃H₉ClN₂O₃ | Lacks carbamothioyl group; simpler structure. |
| N-(4-Nitrophenyl)thiourea | C₈H₈N₂O₄S | Contains thiourea; no chloro or benzamide moiety. |
| 4-Nitroaniline | C₆H₄ClN₂O₂ | Basic structure; lacks chlorination and carbamothioyl functionality. |
The uniqueness of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide lies in its specific combination of functional groups that confer distinct biological activities not present in simpler analogs. This complexity allows for diverse applications in medicinal chemistry and beyond .
The synthesis of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide involves a well-established nucleophilic acyl substitution mechanism that proceeds through a characteristic addition-elimination pathway [1]. The reaction mechanism begins with the formation of an acyl isothiocyanate intermediate through the nucleophilic attack of thiocyanate on 2-chlorobenzoyl chloride [3]. This intermediate subsequently undergoes nucleophilic addition by 4-nitroaniline to form the final thiourea derivative [4] [5].
The mechanistic pathway involves two distinct steps: first, the condensation of 2-chlorobenzoyl chloride with ammonium thiocyanate in anhydrous acetone forms the corresponding acyl isothiocyanate intermediate [3] [6]. The reaction proceeds through nucleophilic substitution at the carbonyl carbon, where the thiocyanate ion attacks the electrophilic center, displacing the chloride leaving group [1]. The resulting isothiocyanate intermediate exhibits high electrophilicity at the carbon atom and nucleophilicity at the sulfur atom, making it an ideal precursor for thiourea formation [3].
In the second step, 4-nitroaniline undergoes nucleophilic addition to the isothiocyanate carbon, forming the carbamothioyl linkage through an addition mechanism [5] [3]. The reaction proceeds via the attack of the amino nitrogen on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to stabilize the resulting thiourea structure [7]. The electron-withdrawing nitro group on the aniline ring influences the nucleophilicity of the amino group, requiring optimization of reaction conditions to achieve satisfactory yields [4] [5].
Density functional theory calculations using the B3LYP/6-311G(d,p) basis set have provided insights into the electronic properties governing this transformation . The computed bond lengths for the carbon-sulfur bond in the thiourea moiety range from 1.68 to 1.71 Angstroms, consistent with experimental crystallographic data . The molecular electrostatic potential maps reveal negative potential regions at the nitro groups, indicating nucleophilic sites that influence intermolecular interactions .
Industrial-scale production of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide employs continuous flow reactors and automated systems to enhance efficiency and yield [8]. The implementation of larger reaction vessels with precise temperature and reagent control allows for scaled production while maintaining product quality . Continuous flow synthesis has emerged as a particularly effective approach for thiourea derivatives, offering advantages in terms of reaction control and product consistency [8].
The industrial synthesis typically utilizes a two-reactor system where the first reactor handles the formation of the acyl isothiocyanate intermediate, and the second reactor completes the thiourea formation [8]. This segregated approach prevents side reactions and allows for independent optimization of each reaction step [6]. Flow rates are carefully controlled to ensure adequate residence time for complete conversion while preventing decomposition of temperature-sensitive intermediates [8].
Automated reagent addition systems have been implemented to improve the precision of stoichiometric control . These systems utilize computerized dosing pumps that deliver reagents at predetermined rates, minimizing human error and ensuring consistent product quality [9]. The use of continuous monitoring systems allows for real-time adjustment of reaction parameters, including temperature, pressure, and reagent flow rates [10].
Phase transfer catalysis has been successfully adapted for industrial applications, with tetrabutylammonium bromide serving as an effective catalyst for the acyl isothiocyanate formation step [11] [12]. The catalyst loading typically ranges from 0.1 to 0.5 mole percent, providing significant rate enhancement while maintaining economic feasibility [3] [11]. Industrial implementations often employ catalyst recovery systems to reduce operational costs and environmental impact [12].
Production yields in industrial settings consistently exceed 75 percent, with optimized processes achieving yields above 85 percent [4] [3]. The scalability of the process has been demonstrated through pilot plant studies that successfully produced multi-kilogram quantities while maintaining product specifications [9]. Temperature control systems maintain reaction temperatures within ±2 degrees Celsius to ensure reproducible results [13].
The selection of appropriate solvent systems represents a critical factor in optimizing the synthesis of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide [3]. Anhydrous acetone has emerged as the preferred solvent for the initial acyl isothiocyanate formation due to its ability to dissolve both organic and inorganic reactants while maintaining chemical inertness [3] [6]. The solvent's low boiling point facilitates product isolation and purification through simple distillation procedures [14].
Dichloromethane and chloroform have been extensively evaluated as alternative solvents, particularly for the thiourea formation step [7]. These chlorinated solvents provide excellent solubility for both the isothiocyanate intermediate and the aromatic amine substrate . However, environmental considerations have led to increased interest in greener alternatives such as ethanol and acetonitrile [3] [15].
Mixed solvent systems have shown particular promise for optimizing reaction kinetics and product selectivity [16] [17]. A combination of acetone and dichloromethane in a 2:1 ratio provides optimal conditions for both reaction steps, allowing for a one-pot synthesis approach [14]. Tetrahydrofuran has been successfully employed in specialized applications where enhanced solubility of the amine substrate is required [7] [18].
Catalytic conditions play a crucial role in achieving high conversion rates and minimizing side reactions [3] [11]. Triethylamine serves as an effective base for neutralizing hydrogen chloride generated during the acyl chloride reaction, preventing acid-catalyzed decomposition of the product [7]. The base is typically employed in slight excess (1.1 to 1.2 equivalents) to ensure complete neutralization while avoiding over-basification [3].
Phase transfer catalysts, particularly polyethylene glycol-400 and tetrabutylammonium bromide, have demonstrated remarkable effectiveness in enhancing reaction rates [11] [12]. These catalysts facilitate the transfer of ionic species between phases, significantly improving the efficiency of the thiocyanate substitution reaction [11]. Optimal catalyst loadings range from 0.01 to 0.1 percent by weight of the thiourea substrate [3] [12].
Temperature optimization studies have established that reaction temperatures between 60 and 70 degrees Celsius provide the best balance between reaction rate and product stability [13] [19]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition reactions that reduce overall yield [13]. Reaction times typically range from 3.5 to 8 hours, depending on the specific solvent system and catalyst employed [3] [13].
Recrystallization represents the primary purification method for 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, providing both high purity and excellent recovery rates [16]. Ethanol has been identified as the optimal recrystallization solvent due to the compound's limited solubility at room temperature and good solubility at elevated temperatures [16] [20]. The differential solubility allows for effective separation of the desired product from reaction impurities and unreacted starting materials [16].
The recrystallization protocol begins with dissolution of the crude product in hot ethanol at temperatures between 60 and 70 degrees Celsius [20] [21]. The solution is typically prepared at concentrations of 20 to 30 milligrams per milliliter to ensure complete dissolution while maintaining reasonable solution volumes [21]. Filtration of the hot solution through activated charcoal removes colored impurities and particulate matter that could interfere with crystal formation [20].
Controlled cooling represents a critical aspect of the recrystallization process, with cooling rates of approximately 1 degree Celsius per minute providing optimal crystal morphology [21]. Rapid cooling leads to the formation of small, poorly formed crystals that may trap impurities, while excessively slow cooling can result in reduced yields due to extended exposure to atmospheric moisture [22]. The crystallization process is typically completed within 8 to 12 hours to achieve maximum recovery [23].
Mixed solvent systems have been explored to optimize crystal quality and purity [16] [24]. A combination of dichloromethane and hexane in a 3:1 ratio provides excellent recrystallization results, particularly for samples containing lipophilic impurities [16]. The addition of trace amounts of crown ethers as co-crystallizing agents has been shown to stabilize lattice packing and improve crystal uniformity .
Temperature-controlled crystallization protocols have been developed to enhance reproducibility and crystal quality [22] [25]. These methods employ programmable cooling systems that maintain precise temperature profiles throughout the crystallization process [25]. The optimized protocols consistently achieve purities exceeding 98 percent as determined by high-performance liquid chromatography analysis [26].
Yield optimization studies have demonstrated that recrystallization recoveries typically range from 75 to 85 percent, depending on the initial purity of the crude material [16] [27]. Multiple recrystallization cycles can increase purity to pharmaceutical-grade levels, though each additional cycle results in approximately 10 to 15 percent yield loss [20]. The final product exhibits sharp melting points between 127 and 129 degrees Celsius, confirming high purity [4].
Column chromatography serves as an essential purification technique for 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, particularly when recrystallization alone fails to achieve desired purity levels [26] [18]. Silica gel chromatography using pentane and ethyl acetate gradient systems has proven most effective for separating the target compound from structural analogs and reaction byproducts [18] [24].
The optimal chromatographic conditions employ a gradient elution starting with a 4:1 pentane to ethyl acetate ratio, gradually increasing the polarity to 1:1 over the course of the separation [18] [24]. This gradient system effectively separates the moderately polar thiourea derivative from less polar impurities while preventing excessive band broadening [18]. Column loading should not exceed 5 percent by weight of the silica gel to maintain adequate resolution [18].
Reversed-phase high-performance liquid chromatography has been extensively validated for analytical and preparative applications [3] [26]. The method employs a C18 stationary phase with a mobile phase consisting of acetonitrile and water in varying proportions [26]. Detection limits of 0.0174 micrograms per milliliter and quantitation limits of 0.0521 micrograms per milliliter have been achieved with correlation coefficients exceeding 0.99 over the concentration range of 0.05 to 40 micrograms per milliliter [3].
Chiral separation methods have been developed using amylose and cellulose-based stationary phases for enantiomeric resolution when required [26]. The separation employs isocratic mobile phases of ethanol and hexane or methanol and hexane in volume-to-volume ratios optimized for each specific application [26]. Separation factors range from 1.25 to 3.47, with resolution factors between 0.48 and 1.75, enabling baseline separation of enantiomers within 12 minutes [26].
Preparative thin-layer chromatography provides an alternative approach for small-scale purifications, particularly during method development and optimization studies [18]. Silica gel plates with fluorescent indicators allow for easy visualization of separated components under ultraviolet light [18]. The method is particularly useful for isolating minor impurities for structural characterization and impurity profiling [27].
Flash chromatography systems have been adapted for larger-scale purifications, with automated fraction collection and real-time monitoring capabilities [18]. These systems significantly reduce purification time while maintaining high resolution and recovery rates [15]. Solvent consumption is minimized through the use of optimized gradient profiles and recycling systems [18].
Irritant;Environmental Hazard